molecular formula C14H16ClNO4 B8485184 (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate CAS No. 174489-43-1

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

Cat. No.: B8485184
CAS No.: 174489-43-1
M. Wt: 297.73 g/mol
InChI Key: RGPKEFLHWNRAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and an ester functional group. Its molecular formula is C13H16ClNO4.

Properties

CAS No.

174489-43-1

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

InChI

InChI=1S/C14H16ClNO4/c1-4-7-19-13(18)14(2,3)20-12(17)10-8-9(16)5-6-11(10)15/h4-6,8H,1,7,16H2,2-3H3

InChI Key

RGPKEFLHWNRAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate typically involves multiple steps. One common method includes the esterification of 5-Amino-2-chlorobenzoic acid with 1-allyloxycarbonyl-1-methyl-ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 5-nitro-2-chlorobenzoic acid derivatives, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an allyloxycarbonyl-1-methyl-ethyl ester group.

    2-Amino-5-chlorobenzoic acid: Lacks the ester functional group, making it less reactive in certain chemical reactions.

Uniqueness

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both an amino group and an ester group provides versatility in synthetic chemistry and potential for diverse biological activities .

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